1-Amidino-3-(4-bromophenyl)-2-thiourea CAS 34678-12-1 properties
1-Amidino-3-(4-bromophenyl)-2-thiourea CAS 34678-12-1 properties
An In-depth Technical Guide to 1-Amidino-3-(4-bromophenyl)-2-thiourea: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-Amidino-3-(4-bromophenyl)-2-thiourea (CAS 34678-12-1), a molecule of interest within the broader class of thiourea derivatives. While specific research on this particular compound is limited, this document synthesizes available data and extrapolates from the extensive literature on related N-aryl-N'-amidinothioureas to present its core physicochemical properties, propose robust synthetic and analytical methodologies, and explore its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and pharmacologists interested in the therapeutic potential of novel small molecules.
Introduction: The Therapeutic Promise of Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds with a rich history in medicinal chemistry.[1][2] The core thiourea moiety, characterized by a C=S group flanked by two nitrogen atoms, serves as a privileged scaffold in drug design due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes.[3] This has led to the development of thiourea-containing drugs with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6]
The subject of this guide, 1-Amidino-3-(4-bromophenyl)-2-thiourea, incorporates two key functional groups: the thiourea backbone and an amidino group. The amidine functionality is itself a significant pharmacophore, known to interact with various biological targets and is present in numerous clinically approved drugs.[7][8] The presence of a 4-bromophenyl substituent further modulates the compound's lipophilicity and electronic properties, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This unique combination of functional groups suggests a high potential for novel biological activity, making it a compelling candidate for further investigation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34678-12-1 | |
| Molecular Formula | C₈H₉BrN₄S | |
| Molecular Weight | 273.156 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1NC(=S)N=C(N)N)Br | Inferred |
| InChIKey | Inferred from structure | Inferred |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |
Note: The Sigma-Aldrich listing for this compound explicitly states that analytical data is not collected, and the product is sold "as-is". Therefore, researchers are advised to independently verify the identity and purity of any obtained samples.
Synthesis and Structural Elucidation
The synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea can be logically approached through established methods for creating N-aryl-N'-amidinothioureas. A plausible and efficient synthetic route involves the condensation of a substituted phenyl isothiocyanate with guanidine.[9]
Proposed Synthetic Workflow
The recommended synthesis follows a two-step process, starting from the readily available 4-bromoaniline.
Caption: Proposed two-step synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromophenyl isothiocyanate
-
To a stirred solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM), add thiophosgene (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromophenyl isothiocyanate, which can often be used in the next step without further purification.
Causality: The use of thiophosgene is a standard and effective method for converting primary anilines to isothiocyanates. The reaction proceeds via a thiocarbamoyl chloride intermediate which then eliminates HCl.
Step 2: Synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea
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To a suspension of guanidine hydrochloride (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 30 minutes to allow for the formation of free guanidine.
-
Add a solution of 4-bromophenyl isothiocyanate (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Causality: Guanidine is a strong nucleophile that readily attacks the electrophilic carbon of the isothiocyanate. The use of a strong base like NaH is necessary to deprotonate the guanidine hydrochloride salt to generate the more reactive free base. DMF is an excellent polar aprotic solvent for this type of reaction.
Structural Elucidation Workflow
A self-validating system for confirming the structure of the synthesized compound would involve a combination of spectroscopic techniques.
Caption: Workflow for the structural confirmation of the target compound.
-
¹H NMR: Expected signals would include aromatic protons of the bromophenyl ring, and exchangeable protons for the NH and NH₂ groups of the thiourea and amidino moieties.
-
¹³C NMR: The spectrum should show a characteristic signal for the thiocarbonyl (C=S) carbon in the range of 178-184 ppm.[10]
-
HRMS: This will provide the exact mass of the molecule, confirming its elemental composition.
-
IR Spectroscopy: Key vibrational bands would be expected for N-H stretching, C=S stretching, and C=N stretching of the amidino group.
Potential Biological Activity and Therapeutic Applications
Based on the extensive research into structurally similar compounds, 1-Amidino-3-(4-bromophenyl)-2-thiourea is a promising candidate for a range of therapeutic applications.
-
Antimicrobial and Antifungal Activity: Thiourea derivatives are well-documented for their potent activity against a variety of bacterial and fungal pathogens.[5][11] The combination of the thiourea scaffold with the bromophenyl group could enhance this activity.
-
Anticancer Properties: Numerous thiourea derivatives have been investigated as anticancer agents.[1][5] The mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. The amidino group, known to interact with DNA, could further contribute to cytotoxic effects against cancer cell lines.[12]
-
Anti-inflammatory Effects: Some thiourea derivatives have shown potential as anti-inflammatory agents.[6] This activity could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
-
Enzyme Inhibition: The amidine group is a known inhibitor of serine proteases, such as trypsin.[8] This suggests that 1-Amidino-3-(4-bromophenyl)-2-thiourea could be explored as an inhibitor for a range of enzymes with therapeutic relevance.
-
Anti-ulcerogenic and Antisecretory Activity: A US patent describes a class of 1-amidino-3-phenylthiourea compounds with potential applications in treating gastrointestinal disorders such as duodenal and peptic ulcers.[9] These compounds were reported to have antisecretory and antispasmodic effects.[9]
Safety and Handling
As with any novel chemical compound, 1-Amidino-3-(4-bromophenyl)-2-thiourea should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15][16] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[15][16]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
1-Amidino-3-(4-bromophenyl)-2-thiourea is a molecule with significant, yet largely unexplored, therapeutic potential. Its structure combines the proven biological activity of the thiourea scaffold with the pharmacologically relevant amidino group. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and preliminary biological evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the compound using modern spectroscopic methods.
-
In Vitro Biological Screening: Evaluating its activity against a diverse panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring and amidino group to optimize potency and selectivity.
By systematically exploring the properties and biological activities of this compound, the research community can unlock its potential for the development of novel therapeutics.
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